N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}benzamide
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Overview
Description
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE typically involves the reaction of 1,2-benzisothiazole-3-amine with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its reactivity.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.
Substitution: The benzisothiazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The dioxido group may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Similar structure but with a different functional group, leading to distinct properties and applications.
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-METHOXYBENZAMIDE: Contains a methoxy group, which can influence its reactivity and biological activity.
Uniqueness
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE is unique due to its specific combination of the benzisothiazole ring and the dioxido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]benzamide |
InChI |
InChI=1S/C16H15N3O3S/c20-16(12-6-2-1-3-7-12)18-11-10-17-15-13-8-4-5-9-14(13)23(21,22)19-15/h1-9H,10-11H2,(H,17,19)(H,18,20) |
InChI Key |
BWEIWLIAMRKMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
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